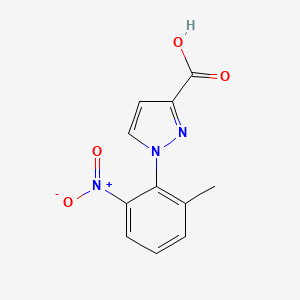
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group and a nitro group on the phenyl ring, as well as a carboxylic acid group on the pyrazole ring
Métodos De Preparación
The synthesis of 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 2-methylphenyl compounds to introduce the nitro group.
Cyclization: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include hydrogen gas, halogens, alcohols, and strong acids or bases. Major products formed from these reactions include amino derivatives, halogenated compounds, and esters.
Aplicaciones Científicas De Investigación
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparación Con Compuestos Similares
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group is different, which may influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9N3O4 |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
1-(2-methyl-6-nitrophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O4/c1-7-3-2-4-9(14(17)18)10(7)13-6-5-8(12-13)11(15)16/h2-6H,1H3,(H,15,16) |
Clave InChI |
IKYTXJRIUCWSPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-yl)propan-1-amine](/img/structure/B13171468.png)
![Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13171473.png)

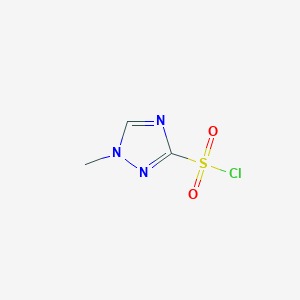
![3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)
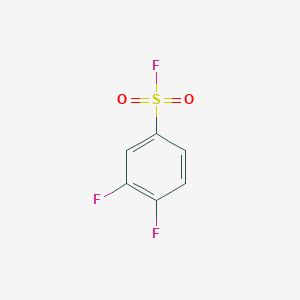
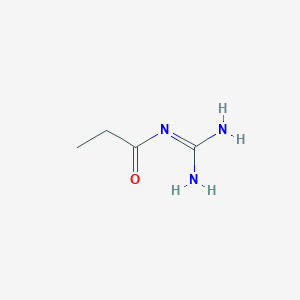
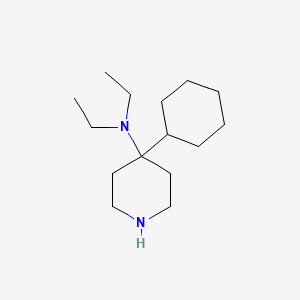

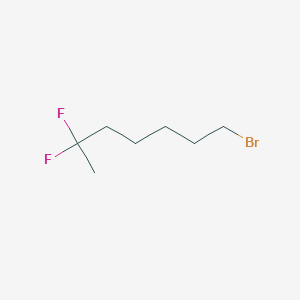
![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)
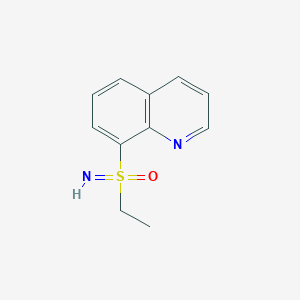
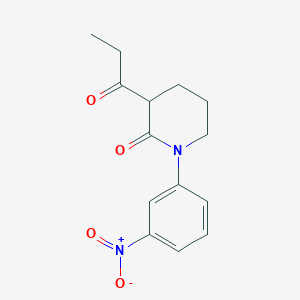
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
